Home > Products > Screening Compounds P102360 > 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline - 691873-15-1

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Catalog Number: EVT-2629125
CAS Number: 691873-15-1
Molecular Formula: C25H24N4
Molecular Weight: 380.495
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a chemical compound that belongs to the quinoxaline family, which is known for its diverse biological activities. This compound features a quinoxaline core substituted with a 4-methylpiperazine group and two phenyl rings at positions 2 and 3. Quinoxalines are renowned for their applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source and Classification

Quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline, can be synthesized through various methods involving the reaction of appropriate precursors such as benzene-1,2-diamines and carbonyl compounds. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It falls into the category of bioactive compounds with potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can be achieved through several synthetic routes. One common method involves:

  1. Starting Materials: The synthesis typically begins with 2,3-diphenylquinoxaline as the core structure.
  2. Reagents: The reaction often employs piperazine derivatives as nucleophiles.
  3. Conditions: The reaction can be conducted under reflux conditions or using microwave-assisted techniques to enhance yield and reduce reaction time.

For instance, a microwave-assisted synthesis has been reported where 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles react with benzene-1,2-diamines to yield quinoxaline derivatives efficiently at elevated temperatures .

Molecular Structure Analysis

Data

Key data points include:

  • Molecular Weight: Approximately 293.40 g/mol
  • Melting Point: Reported values vary but typically fall within a range that suggests solid-state stability.
Chemical Reactions Analysis

Reactions and Technical Details

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions typical for quinoxalines:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitutions, allowing for further functionalization.
  2. Oxidation Reactions: The presence of phenyl groups may facilitate oxidation reactions under specific conditions.
  3. Condensation Reactions: This compound can also act as a precursor in condensation reactions to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus exerting pharmacological effects.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Quantitative data on binding affinities or IC50 values can provide insights into its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol, but poorly soluble in water.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the electron-rich nature of the quinoxaline ring.
Applications

Scientific Uses

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer, diabetes, or neurological disorders.
  • Biological Research: Used in studies investigating enzyme inhibition mechanisms or receptor interactions.
  • Material Science: Potential use in developing organic semiconductors due to its electronic properties.
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Taxonomic Classification of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

This compound belongs to the quinoxaline class of nitrogen-containing heterocycles, specifically categorized as a 2,3-disubstituted quinoxaline derivative. Its molecular taxonomy is defined by three structural domains:

  • Core structure: Bicyclic quinoxaline system (benzene fused with pyrazine)
  • Substituents: Phenyl groups at positions 2 and 3, and a 4-methylpiperazine moiety at position 6
  • Electronic profile: Electron-deficient heterocycle with piperazine-derived basicity

Table 1: Molecular Taxonomy of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Classification LevelDescriptorChemical Significance
Parent HeterocycleQuinoxalineProvides π-conjugated scaffold for biomolecular interactions
C2/C3 SubstituentsPhenyl groupsEnhance lipophilicity and π-stacking capability
C6 Substituent4-MethylpiperazineIntroduces hydrogen-bonding capacity and basic center (pKa ∼8.1)
Hybrid ArchitectureTri-domain systemEnables multi-target engagement through distinct pharmacophoric elements

The IUPAC nomenclature designates this compound as 6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline, with molecular formula C₂₅H₂₄N₄ and molecular weight 380.495 g/mol. Its structural identity is confirmed by CAS Registry Number 691873-15-1 and standardized identifiers (InChI: InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3; SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C4=CC=CC=C4)C(=N3)C5=CC=CC=C5) .

Historical Evolution of Quinoxaline-Based Drug Discovery

Quinoxaline pharmacology emerged in the mid-20th century with the discovery of natural products exhibiting antibiotic properties. Seminal developments include:

  • 1950s–1970s: Isolation of quinoxaline antibiotics like Echinomycin and Actinoleutin, demonstrating antitumor and antibacterial activities through DNA intercalation
  • 1980s–1990s: Rational design of 2,3-disubstituted quinoxalines as kinase inhibitors and receptor antagonists, leveraging steric and electronic modulation
  • 2000s–2010s: Integration of piperazine motifs to enhance blood-brain barrier penetration and receptor affinity, exemplified by antipsychotic and anticancer derivatives

The specific compound 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline represents a 21st-century innovation, first synthesized circa 2005. Its development coincided with advances in green chemistry methodologies, including microwave-assisted synthesis that improved yields (70–73%) and reduced reaction times versus conventional heating. Modern characterization techniques—FT-IR, UV-Vis, NMR (¹H/¹³C), ESI-Mass spectrometry, and elemental analysis—enabled precise structural validation, accelerating pharmacological evaluation [2] [10].

Table 2: Historical Milestones in Quinoxaline-Based Drug Discovery

Time PeriodKey DevelopmentImpact on Target Compound
1950–1970Discovery of quinoxaline antibiotics (e.g., Levomycin)Established DNA as biological target
1980–2000Development of 2,3-diphenylquinoxaline coreValidated antitumor activity against HepG2 liver cancer lines (IC₅₀ ∼15 μM)
2000–2010Piperazine hybridization strategiesEnhanced kinase inhibition and solubility profiles
2010–PresentMicrowave-assisted synthesisEnabled efficient C6-functionalization with piperazine

Recent pharmacological studies demonstrate this compound's activity against hepatocellular carcinoma (HepG2) cell lines, positioning it as a candidate for oncology therapeutics. Density Functional Theory (DFT) computational analyses (B3LYP/6–311++G(d,p) level) have further elucidated its electronic properties, including HOMO-LUMO energy gaps (∼3.8 eV) that correlate with bioactivity [2].

Rationale for Structural Hybridization in Heterocyclic Systems

The design of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline embodies three strategic hybridization principles:

  • Bioisosteric Enhancement: The 4-methylpiperazine group serves as a solubility-modifying bioisostere, replacing traditional hydrophobic substituents. Its protonatable nitrogen (pKa ∼8.5) improves water solubility at physiological pH while maintaining membrane permeability. Molecular docking studies confirm this moiety forms salt bridges with aspartate/glutamate residues in enzyme active sites, notably α-glucosidase (binding energy: −9.2 kcal/mol) [4].

  • Stereoelectronic Optimization: DFT analyses reveal that the C2/C3 phenyl groups induce planarity distortion (∼15° dihedral angle), reducing π-stacking self-aggregation while enhancing target interaction. The electron-donating methylpiperazine elevates HOMO energy (−5.42 eV) at the quinoxaline ring, facilitating charge-transfer complexes with biological acceptors [2].

  • Pharmacophore Synergy: Each domain contributes complementary bioactivity:

  • Quinoxaline core: Intercalates DNA/protein targets
  • C2/C3 phenyls: Engage hydrophobic enzyme pockets
  • C6-methylpiperazine: Serves as hydrogen-bond donor/acceptor

Table 3: Structure-Activity Relationship (SAR) Contributions of Molecular Domains

Structural DomainRole in Biological ActivityExperimental Validation
Quinoxaline coreDNA intercalation backboneUV-Vis hypochromicity (Δλ = 12 nm) with DNA
C2/C3 phenyl groupsHydrophobic pocket binding3.8-fold activity loss upon replacement with methyl groups (HepG2 assay)
4-MethylpiperazineSolubility enhancement and H-bonding5.2-fold improved cellular uptake vs non-piperazine analog (Caco-2 permeability assay)

This hybridization rationale is validated in comparative bioassays: The parent compound 2,3-diphenylquinoxaline shows modest α-glucosidase inhibition (IC₅₀ > 750 μM), while the methylpiperazine hybrid derivative 7e (structural analog) exhibits significantly enhanced potency (IC₅₀ = 110.6 ± 6.0 μM) through competitive enzyme inhibition (Kᵢ = 98.3 μM). Similar enhancements are observed in antitumor activity, with the hybrid showing 4.3-fold greater cytotoxicity against HepG2 cells versus the unsubstituted core [4] [2].

These design principles illustrate the strategic logic underpinning modern heterocyclic hybrids—each modification addresses specific pharmacokinetic or pharmacodynamic limitations while amplifying desired biological effects.

Properties

CAS Number

691873-15-1

Product Name

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

IUPAC Name

6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Molecular Formula

C25H24N4

Molecular Weight

380.495

InChI

InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3

InChI Key

GKLKYDSWWHQSJG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.